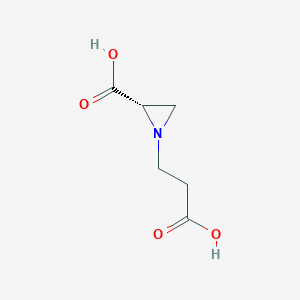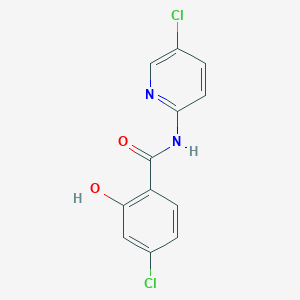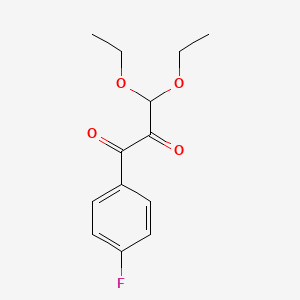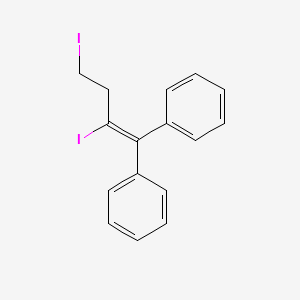
(2S)-1-(2-Carboxyethyl)aziridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(2-Carboxyethyl)aziridine-2-carboxylic acid is a unique compound characterized by its aziridine ring and carboxylic acid functional groups Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-Carboxyethyl)aziridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amino acid derivative with an alkylating agent to form the aziridine ring. The reaction conditions often require the use of a base to deprotonate the amino group, facilitating the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-(2-Carboxyethyl)aziridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the carboxylic acid or aziridine ring.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(2-Carboxyethyl)aziridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aziridine ring.
Medicine: Explored for its potential as a drug candidate or a precursor to pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-1-(2-Carboxyethyl)aziridine-2-carboxylic acid involves its reactive aziridine ring, which can interact with various biological targets. The ring strain makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with amino acids in proteins or other biomolecules. This reactivity can disrupt normal biological functions, making it useful in medicinal chemistry for designing enzyme inhibitors or other therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxylic acid: Shares the aziridine ring but lacks the carboxyethyl group.
Aziridine-2-carboxamide: Contains an amide group instead of a carboxylic acid.
3-Arylaziridine-2-carboxylic acid derivatives: Functionalized aziridines with aryl groups.
Uniqueness
(2S)-1-(2-Carboxyethyl)aziridine-2-carboxylic acid is unique due to its specific combination of the aziridine ring and carboxyethyl group, which imparts distinct reactivity and potential biological activity. This combination allows for targeted interactions in synthetic and medicinal chemistry applications, distinguishing it from other aziridine derivatives.
Eigenschaften
CAS-Nummer |
757172-88-6 |
|---|---|
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
(2S)-1-(2-carboxyethyl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)1-2-7-3-4(7)6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)/t4-,7?/m0/s1 |
InChI-Schlüssel |
TXNWLQHSEQGNEE-LRYVRFSDSA-N |
Isomerische SMILES |
C1[C@H](N1CCC(=O)O)C(=O)O |
Kanonische SMILES |
C1C(N1CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)

![N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide](/img/structure/B14216822.png)



![Benzonitrile, 2-[(1,1-dimethylethyl)azo]-](/img/structure/B14216861.png)
![2-{(Cyclopropylmethyl)[4-nitro-3-(trifluoromethyl)phenyl]amino}ethanol](/img/structure/B14216863.png)
![Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester](/img/structure/B14216866.png)
![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
![5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole](/img/structure/B14216882.png)
![3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol](/img/structure/B14216884.png)
